molecular formula C24H23N3O3 B5120146 N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide

N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide

Katalognummer B5120146
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: KABOMAZHOXUZRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound was first synthesized in the late 1990s by Bayer AG and has since been the subject of numerous scientific investigations.

Wirkmechanismus

N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide 43-9006 functions as a multi-targeted kinase inhibitor, blocking the activity of several key enzymes involved in cell signaling and proliferation. Specifically, it inhibits the activity of RAF kinase, which is a key component of the RAF/MEK/ERK pathway, as well as the activity of several receptor tyrosine kinases, including VEGFR and PDGFR. By blocking these pathways, this compound 43-9006 is able to disrupt tumor growth and angiogenesis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound 43-9006 has been shown to have several other biochemical and physiological effects. It has been shown to inhibit the activity of several cytochrome P450 enzymes, which are involved in drug metabolism, and it may also have anti-inflammatory and anti-fibrotic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide 43-9006 in lab experiments is its broad-spectrum activity against multiple signaling pathways, which makes it a useful tool for studying the complex interactions between these pathways in cancer cells. However, one limitation is that it can be difficult to interpret the results of experiments using this compound 43-9006, as its effects on multiple pathways can make it challenging to determine which pathway is responsible for a given effect.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide 43-9006. One area of interest is the development of combination therapies that incorporate this compound 43-9006 with other targeted agents or chemotherapy drugs. Another potential area of investigation is the use of this compound 43-9006 in combination with immunotherapy, as it may be able to enhance the activity of immune cells against cancer cells. Additionally, further research is needed to better understand the long-term effects of this compound 43-9006 treatment, as well as its potential use in other disease areas beyond cancer.

Synthesemethoden

The synthesis of N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide 43-9006 involves several steps, starting with the reaction of 4-biphenylylcarbonyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-nitrophenyl isocyanate to form the final product, which is subsequently reduced with sodium borohydride to yield this compound 43-9006.

Wissenschaftliche Forschungsanwendungen

N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide 43-9006 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK and VEGF/VEGFR pathways. In preclinical studies, this compound 43-9006 has demonstrated activity against a variety of tumor types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Eigenschaften

IUPAC Name

2-methyl-N-[4-[[(4-phenylbenzoyl)amino]carbamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-16(2)22(28)25-21-14-12-20(13-15-21)24(30)27-26-23(29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3,(H,25,28)(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABOMAZHOXUZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.